molecular formula C25H22N2O6S B11581772 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11581772
M. Wt: 478.5 g/mol
InChI Key: LMTKFRBRNHFUCM-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H22N2O6S and its molecular weight is 478.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that incorporates a thiazole ring and a chromeno-pyrrole core. The presence of multiple functional groups contributes to its reactivity and biological interactions.

Property Value
IUPAC NameThis compound
Molecular FormulaC20H22N2O4S
Molecular Weight378.46 g/mol

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds related to the thiazole and pyrrole classes have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
  • Antifungal Activity : Some derivatives have shown promising antifungal properties by inhibiting key enzymes involved in fungal cell wall synthesis.

Antioxidant Activity

The antioxidant potential of this compound is noteworthy. It is believed to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on different cancer cell lines. Preliminary results indicate:

  • Selective Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is vital for therapeutic applications.

The biological activity of the compound is attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit enzymes such as dihydrofolate reductase (DHFR) or other critical enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound could also interact with cellular receptors that modulate signaling pathways related to growth and apoptosis.

Case Studies

  • Study on Antibacterial Efficacy :
    • A study investigated the antibacterial properties of a series of thiazole derivatives similar to our compound. Results showed significant inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 0.8 to 100 µg/mL .
  • Antioxidant Activity Assessment :
    • Research evaluating the antioxidant capacity revealed that compounds with similar structures significantly reduced oxidative stress markers in cellular models .
  • Cytotoxicity Evaluation :
    • In a recent investigation involving various cancer cell lines (A549 lung adenocarcinoma), the compound demonstrated IC50 values indicating potent anticancer activity .

Properties

Molecular Formula

C25H22N2O6S

Molecular Weight

478.5 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H22N2O6S/c1-12-13(2)34-25(26-12)27-20(14-10-17(30-3)22(32-5)18(11-14)31-4)19-21(28)15-8-6-7-9-16(15)33-23(19)24(27)29/h6-11,20H,1-5H3

InChI Key

LMTKFRBRNHFUCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C(=C5)OC)OC)OC)C

Origin of Product

United States

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